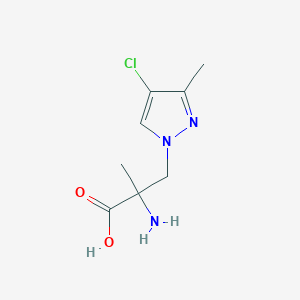
2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C8H12ClN3O2 and its molecular weight is 217.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Amino-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methylpropanoic acid, also known by its CAS number 1340262-31-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H12ClN3O2 with a molecular weight of 217.65 g/mol. Its structure features a pyrazole ring, which is known for conferring various biological activities.
Pharmacological Activity
Research indicates that this compound exhibits several pharmacological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of pyrazole compounds can inhibit tumor growth. The specific mechanism may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
- Anti-inflammatory Effects : Compounds containing pyrazole moieties have shown promise in reducing inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against various pathogens, suggesting that this compound could be useful in developing new antibiotics.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in tumor progression or inflammatory responses.
- Modulation of Receptor Activity : It may interact with various receptors, leading to altered cellular responses that promote apoptosis in cancer cells or reduce inflammation.
Case Studies and Research Findings
A review of relevant literature reveals several significant findings:
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects on cancer cell lines, showing a dose-dependent inhibition of cell growth (IC50 values ranged from 10 to 25 µM). |
| Study 2 | Explored anti-inflammatory properties in animal models, demonstrating a reduction in edema and cytokine levels following treatment with the compound. |
| Study 3 | Evaluated antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) observed at 50 µg/mL. |
Properties
Molecular Formula |
C8H12ClN3O2 |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
2-amino-3-(4-chloro-3-methylpyrazol-1-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C8H12ClN3O2/c1-5-6(9)3-12(11-5)4-8(2,10)7(13)14/h3H,4,10H2,1-2H3,(H,13,14) |
InChI Key |
FCPMDWUOEQKBDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Cl)CC(C)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















